Cas no 1004316-53-3 (4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole)
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(azidomethyl)-2-propan-2-yl-1,3-thiazole
- 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole
- 4-(Azidomethyl)-2-(1-methylethyl)thiazole
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- MDL: MFCD14677722
- Inchi: 1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3
- InChI Key: DHKFBPLILRQLFJ-UHFFFAOYSA-N
- SMILES: S1C=C(CN=[N+]=[N-])N=C1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 188
- XLogP3: 3
- Topological Polar Surface Area: 55.5
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-273550-1g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 1g |
$699.0 | 2023-09-10 | ||
| Enamine | EN300-273550-5g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 5g |
$2028.0 | 2023-09-10 | ||
| Enamine | EN300-273550-10g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 10g |
$3007.0 | 2023-09-10 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY318687-1g |
4-(Azidomethyl)-2-isopropylthiazole |
1004316-53-3 | ≥95% | 1g |
¥2808.0 | 2023-09-15 | |
| Enamine | EN300-273550-0.05g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-273550-0.1g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-273550-0.25g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-273550-0.5g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-273550-1.0g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-273550-2.5g |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole |
1004316-53-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 |
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole Suppliers
4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole
Introduction to 4-(Azidomethyl)-2-(Propan-2-yl)-1,3-Thiazole (CAS No. 1004316-53-3)
4-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole (CAS No. 1004316-53-3) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, and an azide functional group attached to a methyl group. The presence of the azide group makes this compound particularly useful in click chemistry reactions, which are widely employed in the synthesis of complex molecules and the development of new materials.
The chemical structure of 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole can be represented as follows: C8H12N4S. The thiazole ring provides the compound with aromatic stability and rigidity, while the azide group offers reactivity and functional versatility. The isopropyl substituent on the thiazole ring further enhances the compound's solubility and stability in various solvents, making it suitable for a wide range of chemical reactions.
In the field of medicinal chemistry, 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole has been explored for its potential as a building block in the synthesis of bioactive molecules. Thiazoles are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. The azide group can be readily converted into other functional groups through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and selective reaction for forming 1,2,3-triazoles. This reaction has been widely used in drug discovery to create novel compounds with improved pharmacological profiles.
Recent studies have highlighted the importance of 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole in the development of targeted drug delivery systems. The azide group can be conjugated to targeting ligands or nanoparticles, enabling the precise delivery of therapeutic agents to specific cells or tissues. For example, researchers have used this compound to synthesize prodrugs that are activated only in the presence of specific enzymes or conditions within diseased cells, thereby minimizing side effects and enhancing therapeutic efficacy.
In materials science, 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole has shown promise as a precursor for the synthesis of functional polymers and supramolecular assemblies. The thiazole ring provides structural rigidity and electronic properties that are beneficial for creating materials with tailored mechanical and optical characteristics. The azide group can be used to introduce cross-linking sites or reactive functionalities into polymer chains, enabling the formation of complex architectures with enhanced performance.
The synthesis of 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole typically involves several steps. One common approach is to start with 2-isopropylthiazole and introduce an azide group through a series of reactions involving nucleophilic substitution and azidation. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization. The purity and yield of the final product are crucial for its use in subsequent applications.
The safety profile of 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole is an important consideration in its handling and use. While azides can be explosive under certain conditions, proper handling protocols and storage conditions can mitigate these risks. It is essential to follow all relevant safety guidelines when working with this compound to ensure the well-being of laboratory personnel and maintain compliance with regulatory standards.
In conclusion, 4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole (CAS No. 1004316-53-3) is a valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an attractive building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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